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Compound of Interest

Compound Name:
methyl 5-(hydroxymethyl)-1-

methyl-1H-pyrazole-3-carboxylate

CAS No.: 1208081-63-3

Cat. No.: B1395847 Get Quote

Executive Summary
The pyrazole ring (1,2-diazole) is a privileged scaffold in medicinal chemistry, but its N-

unsubstituted forms suffer from rapid tautomeric interconversion (ngcontent-ng-

c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

), complicating ligand-target interactions.[1][2] N-methylation locks the heterocycle into a fixed
tautomeric state, modulates lipophilicity (logP), and eliminates the hydrogen bond donor
capability of the pyrrole-like nitrogen while retaining the acceptor capability of the pyridine-like
nitrogen.

This guide analyzes the pharmacological profile of N-methyl pyrazole derivatives, focusing on

their utility as EGFR kinase inhibitors in oncology and MmpL3 inhibitors in antimycobacterial

therapies.[3] It provides validated synthetic protocols for overcoming the N1/N2 regioselectivity

challenge and details standard bioassay workflows.

Structural Significance & SAR: The "Methyl Switch"
[3]
Tautomeric Locking
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In unsubstituted pyrazoles, the proton shuttles between N1 and N2.[2][3] This creates

ambiguity in binding modes.[3] N-methylation freezes the conformation, allowing for precise

structure-based drug design (SBDD).[3]

Pharmacokinetic Impact: The methyl group increases lipophilicity, enhancing passive

membrane permeability (PAMPA) and blood-brain barrier (BBB) penetration.[1]

Metabolic Stability: N-methylation prevents glucuronidation at the nitrogen, a common

metabolic clearance pathway for N-H azoles.[3]

Mechanistic SAR Data
Feature Modification Biological Consequence

N1-Position

Methylation (ngcontent-ng-

c2307461527="" _nghost-ng-

c2764567632="" class="inline

ng-star-inserted">

)

Locks tautomer; removes H-

bond donor; increases

by ~0.[1][2]5.

C3-Position Aryl/Heteroaryl

Critical for hydrophobic pocket

occupation (e.g., ATP

gatekeeper residue).[2]

C4-Position
Electron-Withdrawing (

)

Increases acidity of C5-H;

enhances metabolic stability.

C5-Position Bulky Lipophilic Groups
Modulates selectivity between

COX-2 and Kinase targets.[2]

Synthetic Strategy: Overcoming Regioselectivity
The classical condensation of methylhydrazine with 1,3-diketones often yields a mixture of

regioisomers (N1-methyl vs. N2-methyl), which are difficult to separate.[2][3]

The Challenge of Asymmetry
When reacting methylhydrazine (
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) with an unsymmetrical 1,3-diketone (

), the nucleophilic attack can occur at either carbonyl, dictated by steric hindrance and
electronic density.[1][2]

Visualization: Regioselective Synthesis Workflow
The following diagram illustrates the pathway and the critical separation or direction steps

required to isolate the bioactive N-methyl isomer.
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Caption: Workflow contrasting classical non-selective synthesis with modern regiocontrolled

strategies (e.g., N-Boc-hydrazones) to secure the target N-methyl isomer.

Therapeutic Profiles
Oncology: EGFR and Kinase Inhibition
N-methyl pyrazoles act as ATP-competitive inhibitors.[2] The pyrazole nitrogen (N2) often acts

as a hydrogen bond acceptor interacting with the hinge region of the kinase.

Target: Epidermal Growth Factor Receptor (EGFR).[3][4]

Mechanism: Derivatives like pyrazolinyl-indoles (e.g., Compound HD05) occupy the ATP-

binding pocket.[3] The N-methyl group positions the adjacent aryl rings to interact with the

hydrophobic back pocket.

Data: Recent studies indicate

values in the sub-micromolar range (

) against A549 lung cancer cell lines for optimized hybrids.
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Antimicrobial: Tuberculosis and MmpL3
The MmpL3 transporter is essential for Mycobacterium tuberculosis cell wall biosynthesis.

Activity: 1,3,5-trisubstituted N-methyl pyrazoles have shown potent anti-tubercular activity.[3]

Key Compound: 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole derivatives.[3]

Mechanism: The scaffold binds to the proton translocation channel of MmpL3, disrupting the

mycolic acid transport.[3]

Validated Experimental Protocols
Protocol A: Regioselective Synthesis (N-Boc Strategy)
Rationale: To avoid difficult isomeric separations, this method uses steric bulk to direct

cyclization.[1][2][3]

Reagents:

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Alkynic ketone (1.0 equiv)

N-Boc-N-methylhydrazine (1.1 equiv)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Step-by-Step:

Condensation: Dissolve the alkynic ketone in EtOH (ngcontent-ng-c2307461527="" _nghost-

ng-c2764567632="" class="inline ng-star-inserted">

). Add N-Boc-N-methylhydrazine. Stir at room temperature for 4 hours.

Cyclization: Evaporate solvent.[3] Redissolve the intermediate hydrazone in DCM (

).
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Deprotection/Cyclization: Add TFA (5.0 equiv) dropwise at ngcontent-ng-c2307461527=""

_nghost-ng-c2764567632="" class="inline ng-star-inserted">

. Allow to warm to room temperature and stir for 2 hours. Note: The removal of the Boc group
triggers immediate cyclization.

Workup: Quench with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

. Extract with EtOAc (

). Dry over

.

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: To quantify the antiproliferative effect of the synthesized N-methyl pyrazole on

cancer cell lines (e.g., A549, MCF-7).[1][2][3][5]

Materials:

Cell line: A549 (Lung carcinoma).[3][5]

Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[3]

Control: Doxorubicin or Erlotinib.[3]

Workflow:

Seeding: Plate cells at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

cells/well in 96-well plates. Incubate for 24h at

, 5%

.
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Treatment: Add test compounds (dissolved in DMSO, final concentration

) in serial dilutions (

).

Incubation: Incubate for 48 hours.

Labeling: Add

of MTT solution (

in PBS) to each well. Incubate for 4 hours.

Solubilization: Remove medium.[3] Add ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

DMSO to dissolve formazan crystals.

Read: Measure absorbance at

. Calculate

using non-linear regression.

Visualization: Kinase Inhibition Mechanism
The following diagram details how the N-methyl pyrazole scaffold interrupts the

phosphorylation cascade.
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Caption: Mechanism of Action showing competitive inhibition of the ATP-binding site by the

pyrazole scaffold, leading to apoptotic signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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